N-[1-(pyridin-4-yl)ethyl]cyclopentanamine
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Overview
Description
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is an organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . This compound features a cyclopentane ring bonded to an amine group, which is further connected to a pyridine ring through an ethyl linkage. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine typically involves the following steps:
Starting Materials: Cyclopentanone and 4-pyridinecarboxaldehyde.
Reaction: The cyclopentanone undergoes reductive amination with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reductive amination.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-[1-(pyridin-4-yl)ethyl]cyclopentanone.
Reduction: Formation of N-[1-(pyridin-4-yl)ethyl]cyclopentanol.
Substitution: Formation of this compound derivatives.
Scientific Research Applications
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(pyridin-3-yl)ethyl]cyclopentanamine
- N-[1-(pyridin-2-yl)ethyl]cyclopentanamine
- N-[1-(pyridin-4-yl)ethyl]cyclohexanamine
Uniqueness
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclopentanamine |
InChI |
InChI=1S/C12H18N2/c1-10(11-6-8-13-9-7-11)14-12-4-2-3-5-12/h6-10,12,14H,2-5H2,1H3 |
InChI Key |
OQHCXJWKCAWINK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2CCCC2 |
Origin of Product |
United States |
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